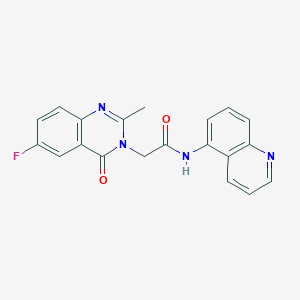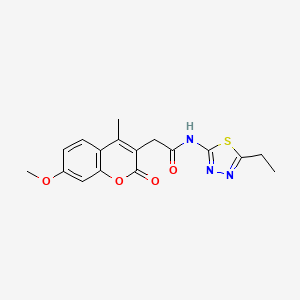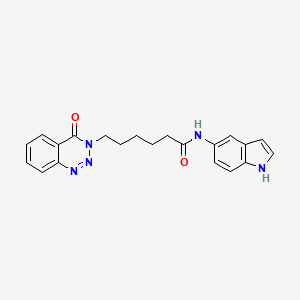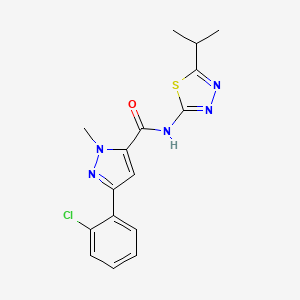![molecular formula C20H23NO6 B11008031 2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid](/img/structure/B11008031.png)
2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid is a complex organic compound with a unique structure that combines elements of chromene and propanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using a methylating agent like methyl iodide in the presence of a base.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a condensation reaction with a suitable carboxylic acid derivative.
Coupling of the Chromene and Propanoic Acid Moieties: The final step involves coupling the chromene and propanoic acid moieties through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.
類似化合物との比較
Similar Compounds
2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of 2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C20H23NO6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
(2S)-2-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]propanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-10-8-15(26-12(3)18(22)21-11(2)19(23)24)17-13-6-4-5-7-14(13)20(25)27-16(17)9-10/h8-9,11-12H,4-7H2,1-3H3,(H,21,22)(H,23,24)/t11-,12?/m0/s1 |
InChIキー |
MNAPPUZUHREFBX-PXYINDEMSA-N |
異性体SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)N[C@@H](C)C(=O)O |
正規SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11007954.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11007958.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11007984.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11008004.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B11008012.png)
![5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B11008020.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11008030.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11008040.png)
![methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate](/img/structure/B11008042.png)
![trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11008048.png)

